
1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It belongs to the class of 1,2,4-triazole derivatives , which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one carbon atom.
- The compound features a phenyl group (C6H5) attached to the 3-position of the triazole ring.
- Its systematic name is 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-methanol .
1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-: C9H8N2O
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions, cyclizations, and functional group transformations.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route, but common solvents include ethanol, methanol, or acetonitrile.
Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts continue to optimize synthetic routes.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid are used. Reduction may involve hydrogenation with a metal catalyst. Substitution reactions often use halogens or nucleophiles.
Major Products: The specific products depend on the reaction conditions, but examples include aldehydes, carboxylic acids, or substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for more complex molecules due to its versatile reactivity.
Biology: Researchers explore its potential as a bioactive compound, such as in drug discovery.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial or anti-inflammatory effects.
Industry: Although not widely used industrially, its applications may expand as research progresses.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Unique Features: The attachment of the phenyl group to the triazole ring distinguishes it from other triazole derivatives.
Similar Compounds: Other related compounds include
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
4-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-1-3-7(14)4-2-6/h1-4,13-14H,5H2,(H,10,11,12) |
InChI-Schlüssel |
SQKGYDJEXAVSRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
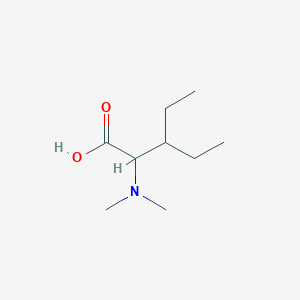
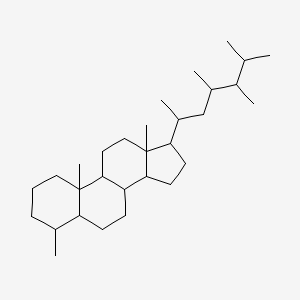



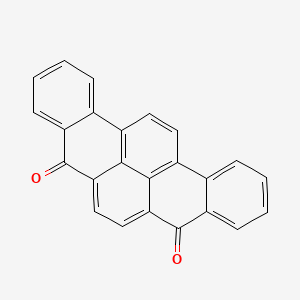

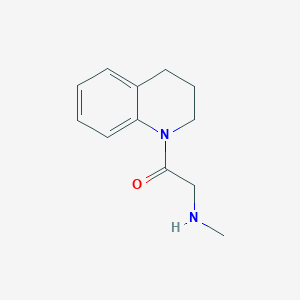
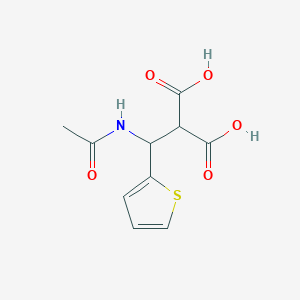
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
